molecular formula C16H13ClN2O2 B2795839 3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid CAS No. 749907-05-9

3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B2795839
CAS No.: 749907-05-9
M. Wt: 300.74
InChI Key: NYEDDKVMWGSYEN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10-6-12(7-13(9-18)16(20)21)11(2)19(10)15-5-3-4-14(17)8-15/h3-8H,1-2H3,(H,20,21)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEDDKVMWGSYEN-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a ketone and an amine.

    Substitution Reactions:

    Formation of the Cyanoacrylic Acid Moiety: The cyanoacrylic acid group is introduced through a Knoevenagel condensation reaction between a cyanoacetate and an aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Pharmacological Studies

Research has indicated that this compound exhibits potential as an inhibitor of specific biological pathways involved in disease processes. For instance, studies have explored its role in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. This inhibition can lead to reduced pathogenicity and offers a novel approach to antibiotic development, especially in the context of increasing antibiotic resistance .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating various signaling pathways. The presence of the pyrrole ring and chlorophenyl group may enhance its interaction with cellular targets, making it a candidate for further investigation in cancer therapeutics .

Neuroprotective Effects

Recent investigations have also focused on the neuroprotective effects of this compound. It has been shown to exhibit antioxidant properties, potentially protecting neuronal cells from oxidative stress-related damage. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Inhibition of T3SS

A study conducted at Virginia Commonwealth University demonstrated that 3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid significantly inhibited the secretion of virulence factors in enteropathogenic E. coli (EPEC). The compound was tested at varying concentrations, revealing a dose-dependent inhibition pattern that highlights its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Screening

In a collaborative research project involving multiple institutions, this compound was screened against various cancer cell lines, including breast and colon cancer models. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its utility as a lead compound for developing new anticancer drugs .

Data Tables

Application Area Findings References
Pharmacological StudiesInhibition of T3SS in pathogenic bacteria
Anticancer ActivityInduction of apoptosis in cancer cells
Neuroprotective EffectsAntioxidant properties protecting neuronal cells

Mechanism of Action

The mechanism of action of 3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid
  • Molecular Formula : C₁₆H₁₃ClN₂O₂
  • Molecular Weight : 300.74 g/mol
  • CAS Registry Number : 749907-05-9 .

Structural Features: The compound comprises a central 2,5-dimethylpyrrole ring substituted at the 1-position with a 3-chlorophenyl group. A cyano (C≡N) group and a propenoic acid (CH₂=C(CN)COOH) moiety are attached to the pyrrole’s 3-position.

Comparison with Structurally Similar Compounds

Key analogs differ in substituents on the phenyl ring, pyrrole core, or propenoic acid chain. Below is a comparative analysis:

Substituent Variations on the Aromatic Ring

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 3-Cl C₁₆H₁₃ClN₂O₂ 300.74 749907-05-9
2-Cyano-3-[1-(2,5-dichlorophenyl)-...]prop-2-enoic acid 2,5-Cl₂ C₁₆H₁₂Cl₂N₂O₂ 335.19 743440-35-9
3-[(2-Fluoropyridin-4-yl)formamido]-...propanamide 2-Fluoropyridin-4-yl C₆H₇F₃N₄O₃ 240.15 1259151-17-1

Key Observations :

  • Fluorine substitution (e.g., 2-fluoropyridine in CAS 1259151-17-1) introduces electronegative effects, which may alter binding affinity in biological targets .

Modifications to the Pyrrole Core

Compound Name Pyrrole Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 2,5-dimethyl, 1-(3-chlorophenyl) C₁₆H₁₃ClN₂O₂ 300.74 749907-05-9
3-(1-Butyl-2,5-dimethyl-1H-pyrrol-3-yl)-... 1-butyl, 2,5-dimethyl C₁₄H₁₈N₂O₂ 246.31 CID 2113261
2-Cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-... 1-(2-methoxyethyl), 2,5-dimethyl C₂₀H₂₁N₃O₃ 351.40 1095360-28-3

Key Observations :

  • Methoxyethyl substitution (CAS 1095360-28-3) introduces an ether group, which could enhance solubility and hydrogen-bonding capacity .

Propenoic Acid Chain Modifications

Compound Name Propenoic Acid Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 2-cyano, carboxylic acid C₁₆H₁₃ClN₂O₂ 300.74 749907-05-9
(E)-2-Cyano-3-(furan-2-yl)prop-2-enoic acid 2-cyano, furan-2-yl C₈H₅NO₃ 163.13 6332-92-9
2-Cyano-3-[1-(2,3-dimethylphenyl)-...]prop-2-enamide 2-cyano, amide C₂₀H₂₀N₂O₂ 328.39 N/A

Key Observations :

  • Replacement of the carboxylic acid with an amide group (e.g., C₂₀H₂₀N₂O₂) eliminates ionization at physiological pH, which may improve cell permeability but reduce interactions with charged biological targets .

Research Findings and Theoretical Insights

Computational Studies

  • Density Functional Theory (DFT): Studies using hybrid functionals (e.g., B3LYP) predict that the chlorophenyl group in the target compound induces electron-withdrawing effects, stabilizing the propenoic acid’s enolic tautomer .

Structural Analysis

    Biological Activity

    The compound 3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid (CAS No. 749907-05-9) is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular structure of this compound can be represented as follows:

    • Molecular Formula : C16_{16}H13_{13}ClN2_{2}O2_{2}
    • Molecular Weight : 300.74 g/mol
    • SMILES Notation : N#C/C(C(O)=O)=C\C1=C(C)N(C2=CC=CC(Cl)=C2)C(C)=C1

    This compound features a pyrrole ring substituted with a chlorophenyl group and a cyanoacrylic acid moiety, which may contribute to its biological activity.

    Enzyme Inhibition

    Pyrrole derivatives are also known for their enzyme inhibitory activities. The following table summarizes some findings related to enzyme inhibition relevant to this compound:

    CompoundEnzyme TargetIC50 (µM)Reference
    7lAcetylcholinesterase (AChE)2.14±0.003
    7mUrease0.63±0.001
    7nUrease2.17±0.006

    The inhibition of enzymes such as AChE and urease is crucial in developing treatments for conditions like Alzheimer's disease and urinary tract infections, respectively.

    While specific mechanisms for this compound are not fully elucidated, the presence of the cyano group suggests potential interactions with biological macromolecules. Compounds with similar structures have been shown to interact with proteins and nucleic acids, potentially leading to the inhibition of critical pathways in microbial growth and enzyme function.

    Screening Assays

    A dissertation focused on developing screening assays for type III secretion systems (T3SS) in pathogenic bacteria highlighted the importance of pyrrole derivatives in inhibiting these virulence factors. Although the specific compound was not tested, related compounds showed significant inhibition at concentrations around 50 µM .

    Structural Activity Relationship (SAR)

    Studies investigating the SAR of pyrrole derivatives indicate that modifications to the pyrrole ring and substituents can dramatically affect biological activity. For instance, the addition of electron-withdrawing groups like chlorine enhances antimicrobial potency .

    Q & A

    Q. What are the recommended synthetic routes for 3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid, and how can reaction conditions be optimized for higher yields?

    • Methodological Answer : A robust synthesis involves coupling 3-chlorophenyl-substituted pyrrole intermediates with cyanoacrylic acid derivatives. For example, analogous pyrrole syntheses (e.g., ) use DMSO as a solvent with potassium carbonate as a base, heated at 45–50°C for 4 hours. Yield optimization may require controlled stoichiometry of reactants (e.g., 1:1.2 molar ratio of pyrrole to cyanoacrylate precursor) and post-reaction purification via recrystallization from 2-propanol . Monitoring reaction progress with HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures intermediate stability.

    Q. How can the structural configuration of this compound be confirmed using spectroscopic techniques?

    • Methodological Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR:
    • ¹H NMR : Expect aromatic protons (δ 7.2–7.5 ppm for 3-chlorophenyl), pyrrole methyl groups (δ 2.1–2.4 ppm), and acrylate protons (δ 6.5–7.0 ppm for α,β-unsaturated system).
    • ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm, nitrile carbon at ~115 ppm.
      HRMS (ESI+) should match the molecular formula C₁₇H₁₄ClN₂O₂ (exact mass: 321.08 g/mol). Cross-validate with IR spectroscopy for carboxylic O-H (2500–3000 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches .

    Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

    • Methodological Answer : Use cell-based assays targeting inflammation or enzymatic inhibition (e.g., COX-2 or kinases). For cytotoxicity screening, employ MTT assays on human cell lines (e.g., HEK-293 or HeLa) at concentrations ranging from 1–100 μM. Dose-response curves (IC₅₀ calculations) and comparison to positive controls (e.g., aspirin for COX-2) are critical. Ensure replicates (n ≥ 3) and statistical validation (p < 0.05) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

    • Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay protocols, purity >95%). Reproduce conflicting experiments under controlled conditions, varying parameters like solvent (DMSO vs. ethanol) or cell passage number. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate mechanisms. Cross-reference physicochemical data (e.g., LogP, solubility) from PubChem to identify batch-to-batch variability .

    Q. What experimental designs are optimal for studying its environmental fate in aquatic ecosystems?

    • Methodological Answer : Adopt tiered testing per :
    • Phase 1 (Lab) : Hydrolysis (pH 4–9, 25–50°C), photolysis (UV-Vis exposure), and biodegradation (OECD 301F test).
    • Phase 2 (Microcosm) : Simulate freshwater/sediment systems to measure bioaccumulation in Daphnia magna or algae (BCF calculations).
    • Phase 3 (Field) : Deploy passive samplers in contaminated water bodies, paired with LC-MS/MS quantification (LOD: 0.1 ppb). Include controls for abiotic degradation .

    Q. How can computational modeling predict its interaction with target proteins, such as cyclooxygenase isoforms?

    • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of COX-1/COX-2 (PDB: 1PTH, 3LN1). Parameterize the compound’s force field with Gaussian 09 (B3LYP/6-31G*). Validate binding poses via molecular dynamics (GROMACS, 100 ns simulations) and compare free energy (ΔG) with known inhibitors. Use MM-PBSA for affinity scoring .

    Data Contradiction Analysis

    Q. How should discrepancies in LogP values (e.g., 2.1 vs. 2.8) from different sources be addressed?

    • Methodological Answer : Recalculate LogP using consensus methods:
    • Experimental : Shake-flask HPLC (octanol/water partitioning).
    • Computational : Average predictions from XLogP3, Molinspiration, and ACD/Labs.
      Cross-check with structural analogs (e.g., reports LogP ~2.5 for a related cyanoacrylate). Variability may arise from tautomerism or impurities; ensure compound purity via elemental analysis .

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